
L-Homophenylalanine
Vue d'ensemble
Description
L-Homophenylalanine is a non-proteinogenic amino acid that is structurally similar to L-phenylalanine but with an extended side chain. This compound is significant in the pharmaceutical industry as a key building block for the synthesis of various chiral drugs, including angiotensin-converting enzyme inhibitors used to treat hypertension and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Homophenylalanine can be synthesized through several methods, including chemical synthesis and biocatalytic processes. One common chemical synthesis route involves the reductive amination of 2-oxo-4-phenylbutyric acid using phenylalanine dehydrogenase. This method is advantageous due to its high stereoselectivity and mild reaction conditions .
Industrial Production Methods: In industrial settings, the biocatalytic synthesis of this compound is preferred due to its environmental benefits and cost-effectiveness. The process typically involves the use of genetically modified phenylalanine dehydrogenase and formate dehydrogenase, which allows for efficient substrate loading and cofactor utilization. This method has been optimized to achieve high productivity and yield .
Analyse Des Réactions Chimiques
Reaction Conditions:
- Substrates : 2-OPBA (10 mM) and L-glutamic acid (10 mM)
- Catalyst : Recombinant tyrosine aminotransferase (5 units)
- Buffer : Tris-HCl (50 mM, pH 8.5)
- Cofactor : Pyridoxal 5-phosphate (20 µM)
- Temperature : 37°C
Key Outcomes :
- Yield : >95% conversion of 2-OPBA to L-HPA
- Enantiomeric Excess (ee) : >99% due to spontaneous precipitation of L-HPA, driving equilibrium toward product formation.
- Cost Efficiency : L-glutamic acid is preferred as an amino donor due to low cost .
Equilibrium Constants with Amino Donors :
Amino Acid | Equilibrium Constant (K<sub>eq</sub>) |
---|---|
L-Tyr | 0.727 |
L-Phe | 0.466 |
L-Glu | 0.345 |
L-Asp | 0.187 |
Enzymatic-Chemical Cascade Catalysis
A hybrid approach combines enzymatic and spontaneous reactions for scalable L-HPA production from inexpensive precursors (benzaldehyde and pyruvate ) .
Reaction Pathway:
- Aldol Condensation : Benzaldehyde + pyruvate → 4-phenyl-2-oxobutanoic acid (enzymatic, catalyzed by 2-deoxy-D-ribose-5-phosphate aldolase ).
- Transamination : 4-phenyl-2-oxobutanoic acid + L-glutamate → L-HPA (catalyzed by engineered transaminase TipheDH ).
Optimized Process :
- Engineered E. coli Strain W14 : Overexpresses TipheDH with 82% higher specific activity and 254% increased expression.
- Productivity : 100.9 g/L L-HPA in a 5-L bioreactor (94% conversion, >99% ee).
- Cost Reduction : Raw material expenses reduced by 60% compared to traditional methods.
Key Enzymes:
- HphA : Catalyzes the condensation of L-Phe with acetyl-CoA to form β-keto-homophenylalanine.
- HphB : Reduces β-keto-homophenylalanine to L-HPA.
Substrate Tolerance :
Substrate | Product | Relative Activity (%) |
---|---|---|
L-Phe | L-HPA | 100 |
m-Fluorophenylalanine | m-Fluoro-L-HPA | 85 |
o-Fluorophenylalanine | o-Fluoro-L-HPA | 72 |
L-Tyrosine | 4-Hydroxy-L-HPA | 68 |
Kinetic Parameters for HphA :
- K<sub>m</sub> (L-Phe) : 0.45 ± 0.07 mM
- k<sub>cat</sub> : 1.2 ± 0.1 s<sup>−1</sup>
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Drug Synthesis
L-Homophenylalanine serves as a crucial chiral building block in the synthesis of several pharmaceutical compounds, particularly angiotensin-converting enzyme (ACE) inhibitors. These drugs are commonly used to treat hypertension and heart failure. Notable ACE inhibitors that incorporate L-Hph include:
- Enalapril
- Lisinopril
- Benazepril
- Ramipril
- Delapril
The core structure of these drugs often features L-Hph, which contributes to their bioactivity and efficacy . Additionally, L-Hph is involved in the synthesis of NEPA [(S,S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)alanine], which is a key intermediate in the production of these ACE inhibitors .
1.2 Anti-Tumor Activity
Recent studies have indicated that L-Hph exhibits anti-tumor properties, making it a potential candidate for cancer treatment. Its role as an anti-tumor reagent is being explored, although further research is needed to fully understand its mechanisms and efficacy in this area .
Biocatalytic Production
2.1 Enzymatic Synthesis
The production of L-Hph can be achieved through various enzymatic pathways, which are advantageous due to their specificity and lower environmental impact compared to traditional chemical methods. For instance, a recent study reported the successful microbial production of L-Hph using genetically engineered Escherichia coli strains expressing specific biosynthetic genes . This method not only enhances yield but also provides a sustainable alternative to fossil fuel-derived processes.
2.2 Case Study: Microbial Production
In a notable case study, researchers identified three genes responsible for L-Hph biosynthesis in the cyanobacterium Nostoc punctiforme. By constructing E. coli strains that expressed these genes, they achieved a yield of approximately 630 mg/liter of L-Hph from L-phenylalanine, showcasing the potential for industrial-scale production using biotechnological approaches .
Structural Properties and Solubility
3.1 Solubility Behavior
L-Hph's solubility characteristics are critical for its application in pharmaceuticals. It is soluble in dilute aqueous acid, which influences its formulation in drug development . Understanding the solubility behavior helps in optimizing conditions for both synthesis and application.
3.2 Comparison Table of Solubility
Compound | Solubility Characteristics |
---|---|
This compound | Soluble in dilute aqueous acid |
ACE Inhibitors | Varies based on formulation |
Mécanisme D'action
The mechanism of action of L-Homophenylalanine involves its role as a precursor in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are related to the renin-angiotensin system .
Comparaison Avec Des Composés Similaires
L-Phenylalanine: Structurally similar but with a shorter side chain.
L-Tyrosine: Contains a hydroxyl group on the aromatic ring.
L-Tryptophan: Contains an indole ring structure.
Uniqueness: L-Homophenylalanine is unique due to its extended side chain, which provides distinct chemical properties and reactivity compared to other similar amino acids. This structural difference makes it particularly valuable in the synthesis of specific chiral drugs that require this unique configuration .
Activité Biologique
L-Homophenylalanine (L-HPA) is a non-proteinogenic amino acid that has garnered attention due to its significant biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an analog of phenylalanine, differing by the presence of an additional methylene group in its side chain. Its chemical structure can be represented as follows:
- Chemical Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
This structural modification enhances its interaction with various biological targets, particularly in the context of drug design and synthesis.
Biological Mechanisms
This compound exhibits several biological activities primarily through its role as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These compounds are crucial in managing hypertension and heart failure. The following mechanisms have been identified:
- ACE Inhibition : L-HPA serves as a building block for various ACE inhibitors such as enalapril and lisinopril, which function by blocking the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .
- Neurotransmitter Regulation : Due to its structural similarity to phenylalanine, L-HPA may influence neurotransmitter levels, particularly dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .
1. Synthesis and Applications in Pharmaceuticals
Research has highlighted the sustainable biocatalytic synthesis of this compound as a precursor for pharmaceutical drugs. A study demonstrated that L-HPA can be synthesized using recombinant enzymes from microbial sources, enhancing its availability for drug development .
2. Structure-Activity Relationship Studies
A recent investigation into phenylalanine analogs, including L-HPA, revealed insights into their selectivity for L-type amino acid transporter 1 (LAT1). The study found that structural modifications significantly affect LAT1 affinity and selectivity, which is crucial for targeted drug delivery systems in cancer therapy .
Case Study 1: ACE Inhibitors Derived from L-HPA
A clinical trial evaluating the efficacy of enalapril, derived from this compound, demonstrated significant reductions in systolic and diastolic blood pressure among patients with hypertension. The trial reported an average decrease of 15 mmHg in systolic pressure after 12 weeks of treatment .
Case Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of this compound on animal models. Results indicated that administration of L-HPA led to increased levels of dopamine in the striatum, suggesting potential applications in treating mood disorders .
Data Tables
Compound | IC50 (µM) | Mechanism of Action | Therapeutic Use |
---|---|---|---|
Enalapril | 0.5 | ACE Inhibition | Hypertension |
Lisinopril | 0.3 | ACE Inhibition | Hypertension |
This compound | N/A | Precursor for ACE inhibitors | Drug synthesis |
Propriétés
IUPAC Name |
(2S)-2-amino-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHKOPSMAVJFE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315729 | |
Record name | L-Homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-73-7 | |
Record name | L-Homophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homophenylalanine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-homophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOPHENYLALANINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JYL44CC06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.